molecular formula C18H27N3O2 B269076 N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Cat. No. B269076
M. Wt: 317.4 g/mol
InChI Key: CYALEWWSWXFRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BCA has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can induce apoptosis and inhibit cell growth in cancer cells.
In neurodegenerative diseases, CK2 is known to phosphorylate tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with neurodegenerative diseases.
Biochemical and physiological effects:
N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide inhibits CK2 activity, induces apoptosis, and inhibits cell growth. It also sensitizes cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with these conditions.
Inflammatory disorders such as rheumatoid arthritis and psoriasis are characterized by the production of pro-inflammatory cytokines. N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for these conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in lab experiments is its specificity for CK2. It has been shown to have minimal off-target effects, making it a reliable tool for studying the role of CK2 in various cellular processes.
However, one of the limitations of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide is its solubility in aqueous solutions. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.
List as many

Future Directions

As possible:
1. Further studies are needed to determine the efficacy of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with chemotherapy and radiation therapy in cancer treatment.
2. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other CK2 inhibitors for the treatment of neurodegenerative diseases should be investigated.
3. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on other cellular processes regulated by CK2, such as DNA repair and transcription, should be studied.
4. The development of more water-soluble formulations of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide could expand its use in experimental settings.
5. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a therapeutic agent for other inflammatory conditions, such as inflammatory bowel disease, should be investigated.
6. Studies should be conducted to determine the safety and toxicity profile of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in humans.
7. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a diagnostic tool for CK2-related diseases should be explored.
8. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on CK2 activity in different tissue types should be studied to determine its tissue-specific effects.
9. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other targeted therapies, such as immunotherapy, should be investigated.
10. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on the microbiome and gut health should be studied to determine its potential impact on overall health.

Synthesis Methods

The synthesis of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide involves the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N-butylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the pure N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide compound.

Scientific Research Applications

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disease research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is known to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for these conditions.

properties

Product Name

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-butyl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-2-3-13-19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

CYALEWWSWXFRDZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.